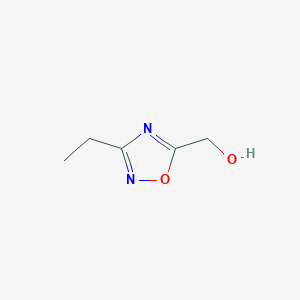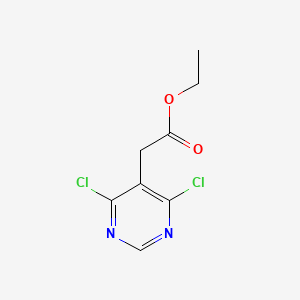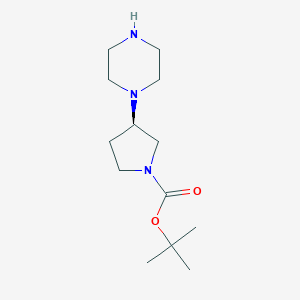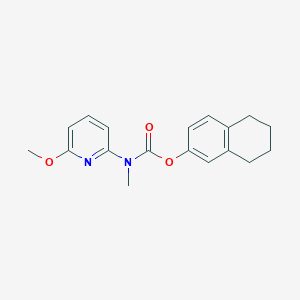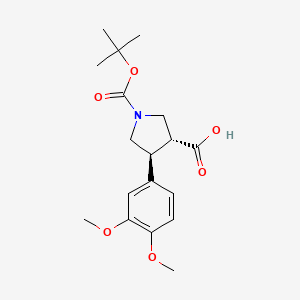![molecular formula C7H7N3O2S B1506656 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 54734-88-2](/img/structure/B1506656.png)
7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound with the molecular formula C7H7N3O2S . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which are known for their various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiadiazine ring with a sulfur atom adjacent to at least one ring nitrogen atom . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Chemical Reactions Analysis
1,2,4-Benzothiadiazine 1,1-dioxides can act as efficient and homogeneous catalysts for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its derivatives have been extensively explored in organic synthesis, revealing a variety of applications:
Synthesis of Pharmacologically Relevant Derivatives
Benzothiazine 1,1-dioxides, closely related to this compound, have been synthesized through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. These derivatives exhibit significant biological, medicinal, and industrial applications, emphasizing their importance in the field of drug development and chemical synthesis (Fülöpová et al., 2015).
Homogeneous Catalysis
The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a homogeneous catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water. This method aligns with green chemistry principles, offering advantages such as mild reaction conditions, high yields, and cleaner reaction profiles (Khazaei et al., 2015).
Biochemical Interactions and Pharmacological Insights
This compound derivatives have also shown promising results in biochemical and pharmacological studies:
Taurine Antagonism
An unexpected discovery was made with a series of 6- and 8-(aminomethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxides, where one compound specifically exhibited properties of a selective antagonist of taurine. This finding was established through its antagonism of taurine-induced inhibition of rat cerebellar Purkinje firing, indicating potential for further exploration in neurological studies (Girard et al., 1982).
AMPA Receptor Potentiation for Neurological Disorders
Positive allosteric modulators of AMPA-type ionotropic glutamate receptors, such as certain mono-, di-, or trialkyl-substituted 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, have been identified as promising compounds for the treatment of neurological disorders like Alzheimer's disease. These modulators have demonstrated potent activity in vitro, highlighting their potential therapeutic benefits (Larsen et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play a crucial role in regulating insulin release and neuronal signaling, respectively .
Mode of Action
This compound acts as an activator of KATP channels . By opening these channels, the compound decreases the membrane potential, which inhibits the release of insulin from pancreatic beta cells . Additionally, it has been reported to modulate AMPA receptors , which are involved in fast synaptic transmission in the central nervous system.
Biochemical Pathways
The activation of KATP channels and the modulation of AMPA receptors by this compound can affect several biochemical pathways. For instance, the inhibition of insulin release can impact glucose metabolism . The modulation of AMPA receptors can influence neuronal signaling pathways, potentially affecting cognitive functions .
Result of Action
The activation of KATP channels by this compound can lead to the inhibition of insulin release from pancreatic beta cells . This can result in increased blood glucose levels. The modulation of AMPA receptors can affect synaptic transmission in the brain, potentially influencing cognitive functions .
Future Directions
The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve exploring their potential in treating diseases, disorders, or conditions associated with mrgx2 . Additionally, further studies could focus on improving their biological activity through structural modifications .
Biochemical Analysis
Biochemical Properties
7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been reported to act as an activator of ATP-sensitive potassium (KATP) channels in pancreatic endocrine tissue and vascular smooth muscle tissue . This interaction inhibits insulin release from pancreatic beta cells, which is beneficial for managing hyperinsulinemia and related conditions. Additionally, this compound has shown inhibitory activity against aldose reductase, an enzyme involved in diabetic complications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of human B-cell lymphoma cells by targeting the PI3Kδ pathway . This compound also affects insulin release by interacting with KATP channels, thereby influencing glucose metabolism in pancreatic cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of aldose reductase by binding to the enzyme’s active site, preventing the reduction of glucose to sorbitol . Additionally, its role as a KATP channel activator involves binding to the channel’s regulatory subunits, leading to channel opening and subsequent inhibition of insulin release . These interactions highlight the compound’s potential in managing diabetic complications and hyperinsulinemia.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found to maintain its activity over extended periods, with minimal degradation observed in in vitro studies . Long-term exposure to this compound in cell cultures has shown sustained inhibition of insulin release and consistent antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits insulin release and reduces blood glucose levels without causing significant adverse effects . At higher doses, toxic effects such as hypoglycemia and liver toxicity have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate glucose metabolism and cellular energy balance. Its inhibition of aldose reductase affects the polyol pathway, reducing the accumulation of sorbitol and preventing diabetic complications . Additionally, its activation of KATP channels influences cellular ATP levels and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in pancreatic and vascular tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its affinity for KATP channels and aldose reductase, leading to targeted action in relevant tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with KATP channels and aldose reductase . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective action in modulating cellular processes .
properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELVDIXBRKOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718106 | |
| Record name | 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54734-88-2 | |
| Record name | 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B1506577.png)
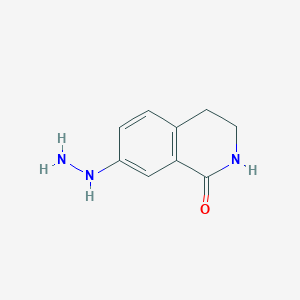

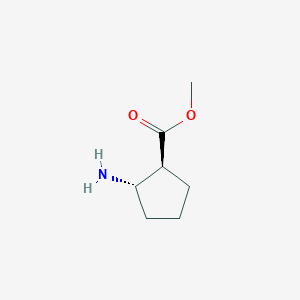

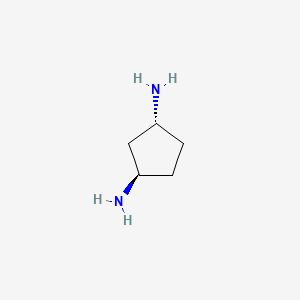
![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)


